[(2R)-1-aminopropan-2-yl]diethylamine
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Overview
Description
“[(2R)-1-aminopropan-2-yl]diethylamine” is a chemical compound with the molecular formula C7H18N2 . It is a secondary amine, similar to diethylamine . Diethylamine is a colorless liquid, but commercial samples often appear brown due to impurities .
Molecular Structure Analysis
The molecular structure of “[(2R)-1-aminopropan-2-yl]diethylamine” consists of a central carbon atom bonded to two ethyl groups and one amino group . The exact structure and properties may vary depending on the specific conditions and reactions involved.
Chemical Reactions Analysis
While specific chemical reactions involving “[(2R)-1-aminopropan-2-yl]diethylamine” are not available, amines like diethylamine are known to be strongly alkaline and can react violently with strong acids and oxidizing agents .
Physical And Chemical Properties Analysis
Diethylamine, a related compound, is a flammable, weakly alkaline liquid that is miscible with most solvents . It has a strong ammonia-like odor . It has a density of 0.7074 g/mL, a melting point of -49.80 °C, and a boiling point ranging from 54.8 to 56.4 °C .
Scientific Research Applications
Catalysis and Organic Synthesis
Overview: DEAPA’s basicity and nucleophilicity make it useful in catalytic processes and organic transformations.
Applications:- Rhodium-Catalyzed Reductive Amination : DEAPA participates in reductive amination reactions, converting carbonyl compounds to amines. This method is crucial for synthesizing tertiary amines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-N,2-N-diethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLSJUGIONDMJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-aminopropan-2-yl]diethylamine |
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